3-Methoxy-1,5-naphthyridine

Catalog No.
S833605
CAS No.
1261365-35-8
M.F
C9H8N2O
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxy-1,5-naphthyridine

CAS Number

1261365-35-8

Product Name

3-Methoxy-1,5-naphthyridine

IUPAC Name

3-methoxy-1,5-naphthyridine

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C9H8N2O/c1-12-7-5-9-8(11-6-7)3-2-4-10-9/h2-6H,1H3

InChI Key

GPQLUYHSHWAIPB-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=CC=N2)N=C1

Canonical SMILES

COC1=CC2=C(C=CC=N2)N=C1
  • Organic Synthesis

    The presence of a methoxy group (CH3O) suggests 3-Methoxy-1,5-naphthyridine could be a useful intermediate or target molecule in organic synthesis. The naphthyridine core structure itself is present in various bioactive molecules, and functionalization at the 3-position could be of interest for researchers exploring novel compounds with potential therapeutic applications [].

  • Chemical Libraries and Screening

    Due to its relatively simple structure, 3-Methoxy-1,5-naphthyridine could be included in compound libraries for high-throughput screening in biological assays. This approach is used in drug discovery to identify molecules with desired biological activities [].

Limitations of Current Information:

  • The compound may be relatively new or not widely studied.
  • Research on this specific molecule might not be published yet or might be proprietary.

3-Methoxy-1,5-naphthyridine is a heterocyclic compound characterized by a naphthyridine ring system with a methoxy group (-OCH₃) at the 3-position. This compound belongs to the class of 1,5-naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. The molecular formula of 3-methoxy-1,5-naphthyridine is C₉H₈N₂O, and it features a fused bicyclic structure consisting of a pyridine ring and a pyridone moiety.

Typical of naphthyridine derivatives. These include:

  • Electrophilic Aromatic Substitution: The methoxy group can activate the aromatic ring towards electrophilic substitution, allowing for the introduction of various substituents.
  • N-Alkylation: The nitrogen atom in the naphthyridine ring can be alkylated using alkyl halides in the presence of bases, leading to N-alkyl derivatives.
  • Oxidation and Reduction: The compound can participate in redox reactions, where it may be oxidized to form N-oxides or reduced to yield dihydronaphthyridines

    The biological activity of 3-methoxy-1,5-naphthyridine has been explored in several studies. It exhibits:

    • Antimicrobial Properties: Some derivatives of naphthyridines have shown effectiveness against various bacterial strains.
    • Anticancer Activity: Compounds related to 3-methoxy-1,5-naphthyridine have been investigated for their potential to inhibit cancer cell proliferation.
    • Enzyme Inhibition: This compound may interact with specific enzymes and proteins, influencing their activity in biochemical pathways .

Synthesis of 3-methoxy-1,5-naphthyridine can be achieved through several methods: